Diethyl (3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate
Description
Diethyl (3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities, including antifungal, anti-inflammatory, and antitumor properties . The structure of this compound consists of an imidazo[1,2-a]pyridine core with a nitro group at the 3-position and a diethyl propanedioate moiety at the 2-position.
Properties
CAS No. |
62195-18-0 |
|---|---|
Molecular Formula |
C14H15N3O6 |
Molecular Weight |
321.28 g/mol |
IUPAC Name |
diethyl 2-(3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate |
InChI |
InChI=1S/C14H15N3O6/c1-3-22-13(18)10(14(19)23-4-2)11-12(17(20)21)16-8-6-5-7-9(16)15-11/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
QTJYNGCNUREVIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(N2C=CC=CC2=N1)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diethyl (3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate typically involves multiple steps. One common method starts with the treatment of 2-amino pyridine with 1,3-dichloroacetone to form 2-(chloromethyl)imidazo[1,2-a]pyridine. This intermediate is then nitrated to introduce the nitro group at the 3-position. The resulting compound is coupled with potassium phthalimide, followed by reduction and subsequent reactions to introduce the diethyl propanedioate moiety . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
Diethyl (3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium dithionite.
Substitution: The imidazo[1,2-a]pyridine core can undergo substitution reactions, particularly at the 2-position.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include sodium dithionite for reduction, and various catalysts like copper(I) and palladium(II) for cyclization and substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl (3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl (3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The imidazo[1,2-a]pyridine core can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Diethyl (3-nitroimidazo[1,2-a]pyridin-2-yl)propanedioate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-nitroimidazo[1,2-a]pyridine: Lacks the diethyl propanedioate moiety but shares the nitro group and imidazo[1,2-a]pyridine core.
2,4-disubstituted 5-nitroimidazoles: These compounds have a simplified structure but exhibit similar biological activities.
2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine: Contains two imidazo[1,2-a]pyridine units and exhibits different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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